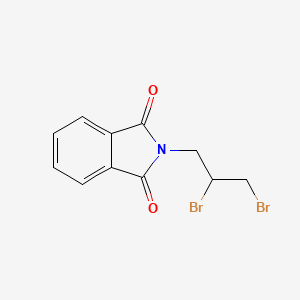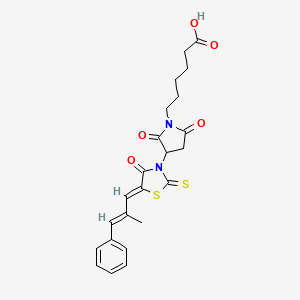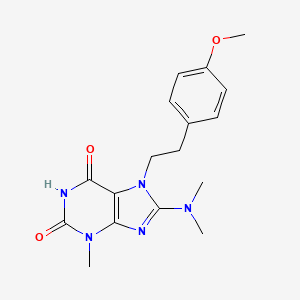
2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione, also known as DBPID, is a synthetic organic compound used in a variety of scientific research applications. DBPID is a relatively new compound, and has been used in a variety of studies related to biochemistry, physiology, and pharmacology. It is a highly versatile compound, and can be used in a variety of experiments, including those involving the synthesis of other compounds and the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Molecular Structure : The synthesis of isoindole-1,3-dione derivatives involves reactions with different compounds to form structures with potential application in various fields, including materials science and pharmaceuticals. For example, the preparation of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide and N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide was achieved through reactions that highlight the versatility of isoindole-1,3-dione derivatives in forming complex molecules with specific properties (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).
Characterization Techniques : Advanced characterization techniques, such as 1D, COSY, and HSQC 2D NMR spectroscopy, have been utilized to confirm the structure of isoindole-1,3-dione derivatives, providing insights into their chemical properties and potential applications (Khadim Dioukhane et al., 2021).
Potential Applications
Novel Heterocycles Synthesis : Research has demonstrated the utility of isoindole-1,3-dione derivatives in synthesizing new N-aminoimides, which are of interest due to their structural properties and potential applications in developing new materials and drugs (M. Struga et al., 2007).
Anticancer Activity : Some studies have investigated the anticancer activity of isoindole-1,3(2H)-dione compounds, finding that their activity can vary depending on the substituents attached. This highlights their potential in medicinal chemistry for the development of new anticancer agents (A. Tan et al., 2020).
Photophysical Properties : The synthesis of novel phthalimide derivatives containing an isoindole moiety and their photophysical properties have been explored, indicating the potential of these compounds in optical applications and materials science (K. Akshaya et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione, also known as Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO), are the nervous and endocrine systems, lungs, and liver . The compound has been demonstrated to exert a harmful effect mainly on these systems .
Mode of Action
The possible mechanism of toxicity of TBC in the nervous system is based on the generation of oxidative stress leading to apoptosis of neuronal cells . In the respiratory organ, mitochondrial damage is considered to be responsible for changes .
Biochemical Pathways
It is known that the compound can cause oxidative stress, leading to apoptosis of neuronal cells . This suggests that TBC may interfere with cellular respiration and other oxidative processes.
Pharmacokinetics
TBC has properties such as a high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicating a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms . The compound has potential to bioaccumulate in the food chain of living organisms .
Result of Action
The result of TBC’s action is a harmful effect mainly on the nervous and endocrine systems, lungs, and liver . The compound can cause oxidative stress, leading to apoptosis of neuronal cells, and mitochondrial damage in the respiratory organ .
Action Environment
TBC is a semi-volatile compound that can accumulate in the lipid of some species . Its presence has been confirmed in soil, sediments, river water, and such materials as microplastic, curtains, and e-waste devices . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including its concentration in different media and the presence of other substances that can interact with it .
Propiedades
IUPAC Name |
2-(2,3-dibromopropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c12-5-7(13)6-14-10(15)8-3-1-2-4-9(8)11(14)16/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJFWXYFULYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840086.png)
![4,9-Dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2840090.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2840093.png)
![N-[3-[1-[2-Chloropropanoyl(methyl)amino]ethyl]phenyl]benzamide](/img/structure/B2840094.png)
![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2840101.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2840103.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2840104.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2840105.png)
![8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2840107.png)
